Epofolate

Descripción general

Descripción

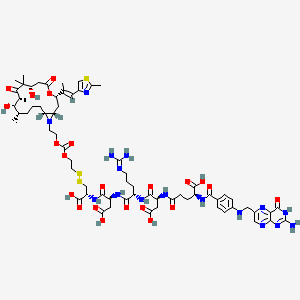

Epofolato, también conocido como BMS-753493, es un conjugado de folato del análogo de la epotilona BMS-748285. Fue diseñado para dirigirse selectivamente a las células cancerosas que expresan receptores de folato. Este compuesto ha sido investigado por su posible uso en el tratamiento de tumores sólidos avanzados .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Epofolato se sintetiza conjugando ácido fólico con el análogo de la epotilona BMS-748285. La síntesis implica múltiples pasos, incluida la protección y desprotección de grupos funcionales, reacciones de acoplamiento y procesos de purificación. Las condiciones de reacción típicamente requieren temperaturas controladas, niveles de pH específicos y el uso de solventes orgánicos .

Métodos de producción industrial: La producción industrial de Epofolato implica la síntesis a gran escala utilizando reactores automatizados y sistemas de purificación. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el producto final cumpla con los estrictos estándares de calidad. La producción también implica pruebas rigurosas para detectar impurezas y consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones: Epofolato experimenta diversas reacciones químicas, que incluyen:

Oxidación: Epofolato puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar la porción de epotilona, alterando sus propiedades químicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos para reacciones de sustitución.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de Epofolato. Estos derivados pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Efficacy and Safety Analysis

A comprehensive analysis of Epofolate's efficacy revealed that while it was generally well-tolerated, significant antitumor activity was not demonstrated across trials. Toxicities associated with the epothilone class were common, but peripheral neuropathy appeared to be less frequent compared to other agents in the same class .

Comparative Analysis with Other Compounds

This compound's dual functionality distinguishes it from other compounds targeting folate receptors or exhibiting microtubule-stabilizing properties. The following table summarizes key comparisons:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Folic Acid | Vitamin | Acts as a cofactor in one-carbon metabolism | Essential nutrient for DNA synthesis |

| Epothilone B | Microtubule stabilizer | Stabilizes microtubules, inhibiting cell division | Natural product with potent anticancer activity |

| Methotrexate | Antifolate | Inhibits dihydrofolate reductase | Used in cancer therapy; has immunosuppressive effects |

| Pemetrexed | Antifolate | Inhibits multiple enzymes involved in folate metabolism | Broad-spectrum antitumor activity |

Case Studies

- Advanced Ovarian Cancer : In a clinical trial focusing on patients with recurrent ovarian cancer, this compound was administered alongside standard therapies. While some patients experienced stable disease, overall response rates were modest, indicating a need for further research into optimizing dosing regimens and combinations with other therapies .

- Combination Therapies : Studies exploring this compound in combination with other agents have shown potential for enhanced efficacy. For instance, when combined with immunotherapeutic regimens targeting folate receptors, preliminary results indicated improved immune responses in certain patient cohorts .

Mecanismo De Acción

Epofolato ejerce sus efectos uniéndose selectivamente a los receptores de folato en la superficie de las células cancerosas. Una vez unido, el compuesto se internaliza a través de la endocitosis mediada por receptores. Dentro de la célula, el análogo de la epotilona interrumpe la dinámica de los microtúbulos, lo que lleva al arresto del ciclo celular y la apoptosis. Los objetivos moleculares incluyen la tubulina y otras proteínas involucradas en la estabilización de los microtúbulos .

Compuestos similares:

Epotilona A y B: Estos son productos naturales con propiedades estabilizadoras de los microtúbulos similares.

Conjugados de folato: Otros conjugados de folato, como EC0225, también se dirigen a los receptores de folato, pero pueden tener diferentes perfiles farmacocinéticos y toxicidades.

Unicidad de Epofolato: La unicidad de Epofolato radica en su mecanismo de doble orientación, combinando la especificidad del receptor de folato con la potente actividad estabilizadora de los microtúbulos del análogo de la epotilona. Este doble mecanismo mejora su selectividad y reduce los efectos fuera del objetivo en comparación con otros compuestos similares .

Comparación Con Compuestos Similares

Epothilone A and B: These are natural products with similar microtubule-stabilizing properties.

Folate Conjugates: Other folate conjugates, such as EC0225, also target folate receptors but may have different pharmacokinetic profiles and toxicities.

Uniqueness of Epofolate: this compound’s uniqueness lies in its dual targeting mechanism, combining the folate receptor specificity with the potent microtubule-stabilizing activity of the epothilone analog. This dual mechanism enhances its selectivity and reduces off-target effects compared to other similar compounds .

Actividad Biológica

Epofolate, also known as BMS-753493, is a synthetic conjugate that combines the properties of folic acid and the microtubule-stabilizing agent epothilone A. It is being investigated as an anticancer drug, particularly targeting tumors that overexpress the folate receptor alpha (FRα). This compound leverages the unique biological activity of folate receptors to enhance the delivery of cytotoxic agents specifically to cancer cells, minimizing effects on normal tissues.

Biological Activity of this compound

Mechanism of Action

This compound operates primarily through its interaction with FRα, which is overexpressed in various malignancies, including ovarian and non-small cell lung cancers (NSCLC) . The binding of this compound to FRα facilitates its internalization into cancer cells via a non-classical endocytic pathway known as potocytosis. Once inside the cell, it acts to stabilize microtubules, thereby inhibiting cell division and promoting apoptosis in malignant cells .

Key Findings from Research

- Targeting Mechanism : this compound targets FRα, which is largely absent in normal tissues but overexpressed in several solid tumors. This selective targeting allows for a potentially safer therapeutic profile .

- Antineoplastic Activity : Studies have shown that this compound exhibits significant antitumor activity in preclinical models. It has been noted for its ability to inhibit tumor growth and induce apoptosis in FRα-expressing cancer cell lines .

- Clinical Trials : this compound is currently undergoing Phase II clinical trials for recurrent and metastatic solid tumors. Initial results indicate promising efficacy and manageable safety profiles .

Table 1: Summary of Clinical Trials Involving this compound

| Clinical Trial Identifier | Phase | Indication | Status |

|---|---|---|---|

| NCT00546247 | II | Advanced cancers | Ongoing |

| NCT00550017 | II | Recurrent solid tumors | Ongoing |

Table 2: Comparison of Folate Receptor-Targeted Agents

| Agent Name | Company | Cytotoxic Agent | Clinical Stage | Indications |

|---|---|---|---|---|

| Vintafolide | Merck & Endocyte | Vinblastine | III/IIb | Platinum-resistant ovarian cancer |

| PEN-866 | Tarveda | SN-38 | II | Recurrent/metastatic solid tumors |

| This compound | BMS & Endocyte | Epothilone | II | Recurrent/metastatic solid tumors |

| EC1456 | Endocyte | Tubulysin | I | Recurrent/metastatic solid tumors |

Case Study 1: Efficacy in Ovarian Cancer

A clinical trial involving ovarian cancer patients demonstrated that treatment with this compound resulted in a significant reduction in tumor size in a subset of patients with high FRα expression. The study highlighted the potential for personalized medicine approaches using FRα as a biomarker for treatment selection .

Case Study 2: NSCLC Response

In another study focused on NSCLC, patients treated with this compound showed improved progression-free survival compared to historical controls receiving standard chemotherapy. The findings suggest that targeting FRα may enhance therapeutic outcomes in this patient population .

Propiedades

Número CAS |

958646-17-8 |

|---|---|

Fórmula molecular |

C67H92N16O22S3 |

Peso molecular |

1569.7 g/mol |

Nombre IUPAC |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[2-[(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-5,9-dioxo-4-oxa-17-azabicyclo[14.1.0]heptadecan-17-yl]ethoxycarbonyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C67H92N16O22S3/c1-32-9-7-11-45-46(26-47(33(2)23-38-30-106-35(4)74-38)105-52(90)27-48(84)67(5,6)55(92)34(3)54(32)91)83(45)19-20-103-66(102)104-21-22-107-108-31-44(63(100)101)80-60(96)43(25-51(88)89)79-58(94)40(10-8-18-71-64(68)69)77-59(95)42(24-50(86)87)76-49(85)17-16-41(62(98)99)78-57(93)36-12-14-37(15-13-36)72-28-39-29-73-56-53(75-39)61(97)82-65(70)81-56/h12-15,23,29-30,32,34,40-48,54,72,84,91H,7-11,16-22,24-28,31H2,1-6H3,(H,76,85)(H,77,95)(H,78,93)(H,79,94)(H,80,96)(H,86,87)(H,88,89)(H,98,99)(H,100,101)(H4,68,69,71)(H3,70,73,81,82,97)/b33-23+/t32-,34+,40-,41-,42-,43-,44-,45+,46-,47-,48-,54-,83?/m0/s1 |

Clave InChI |

TURJYGRXEJIBGT-OCOMGVANSA-N |

SMILES |

CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C |

SMILES isomérico |

C[C@H]1CCC[C@@H]2[C@@H](N2CCOC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C6=CSC(=N6)C)/C |

SMILES canónico |

CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Code name: BMS753493; BMS-753493; BMS 753493. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.